Balanced Dual Bcl-2/Bcl-xL Inhibition vs. Navitoclax's Broad-Spectrum Activity
Bcl-xL antagonist 2 exhibits a balanced dual inhibition profile against both Bcl-2 and Bcl-xL with Ki values in the subnanomolar range, specifically Ki = 65 nM for Bcl-xL [1]. In contrast, navitoclax (ABT-263) is a pan-Bcl-2 inhibitor with Ki values ≤ 0.5 nM for Bcl-xL, ≤ 1 nM for Bcl-2, and ≤ 1 nM for Bcl-w . This differential selectivity has significant functional consequences: while navitoclax's high potency against Bcl-xL in platelets causes severe dose-limiting thrombocytopenia, Bcl-xL antagonist 2's modest Ki for Bcl-xL relative to its subnanomolar affinity for Bcl-2 may confer a wider therapeutic index [1].
| Evidence Dimension | Binding affinity (Ki) for Bcl-xL and Bcl-2 |
|---|---|
| Target Compound Data | Bcl-xL Ki = 65 nM; Bcl-2 Ki < 1 nM (subnanomolar) |
| Comparator Or Baseline | Navitoclax: Bcl-xL Ki ≤ 0.5 nM; Bcl-2 Ki ≤ 1 nM; Bcl-w Ki ≤ 1 nM |
| Quantified Difference | Bcl-xL antagonist 2 has ~130-fold lower affinity for Bcl-xL (65 nM vs ≤ 0.5 nM) while retaining comparable Bcl-2 binding (<1 nM vs ≤1 nM). |
| Conditions | Cell-free fluorescence polarization (FP) competitive binding assays |
Why This Matters
Procurement decisions should be guided by the desired selectivity window: Bcl-xL antagonist 2 offers a balanced dual profile potentially circumventing the on-target platelet toxicity that limits navitoclax's clinical utility.
- [1] Zhou H, et al. J Med Chem. 2012;55(13):6149-61. View Source
